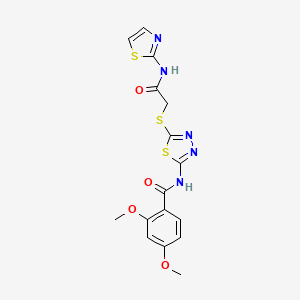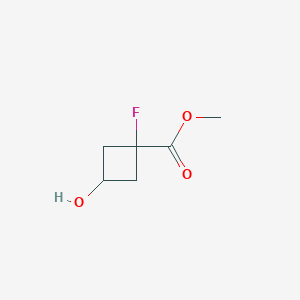
(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one” is a chemical compound with the molecular formula C16H12O3 and a molecular weight of 252.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H12O3 . For a more detailed structural analysis, you would need access to its spectra data or crystallographic data, which I currently do not have.Applications De Recherche Scientifique
Benzofurans as Bioactive Compounds
Benzofurans and their derivatives, including compounds like (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one, are widely recognized for their bioactive properties. These compounds are found both in natural products and as synthetic entities, displaying a broad spectrum of biological and pharmacological activities. Benzofurans have been studied for their potential in treating various diseases due to their unique structural features and pharmacological activities. The versatility of benzofuran scaffolds has made them a focal point in drug discovery and development efforts, especially as antimicrobial agents and in targeting other clinically relevant pathways.
Antimicrobial Activity : Benzofurans are known for their efficacy as antimicrobial agents. These compounds have been the subject of research for their potential to act against a wide array of microbial threats, including bacteria and fungi. The unique structural attributes of benzofurans contribute to their biological activities, making them suitable for drug invention and development in the antimicrobial domain (Hiremathad et al., 2015).
Bioactivity and Natural Sources : Benzofuran derivatives are explored for their significant bioactivity, which spans across antitumor, antibacterial, antioxidative, and antiviral effects. The pursuit of natural drug lead compounds has directed attention towards benzofurans, given their presence in nature and the subsequent synthetic methods developed for complex benzofuran derivatives. These efforts aim at harnessing their therapeutic potential for various conditions, including hepatitis C and cancer (Miao et al., 2019).
Chemical Synthesis and Drug Prospects : Recent advancements in the synthesis of benzofuran compounds open new pathways for their application in medicinal chemistry. Innovative methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling, have been developed. These methodologies not only provide access to a variety of polycyclic benzofuran compounds but also offer high yields and fewer side reactions, facilitating the exploration of benzofurans in drug development processes (Miao et al., 2019).
Environmental and Health Impacts : Beyond their pharmacological significance, benzofurans and related compounds like 4-hydroxy-2,3-nonenal are studied for their roles in biological systems. These compounds are involved in oxidative stress and cell signaling pathways, influencing cell function and differentiation. Understanding the biological activity of benzofurans extends to evaluating their environmental effects, particularly their presence in water sources and potential implications for public health (Dianzani et al., 1999).
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQCDLLIKNSZHL-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2523660.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2523661.png)
![1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2523663.png)

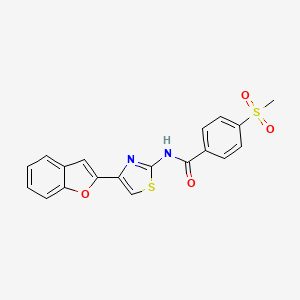
amino}-N-(1-phenylethyl)thiophene-2-carboxamide](/img/structure/B2523666.png)

![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)
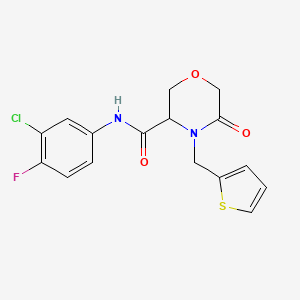
![Octahydrocyclohepta[c]pyrrole-3a(1H)-carbonitrile hydrochloride](/img/structure/B2523672.png)
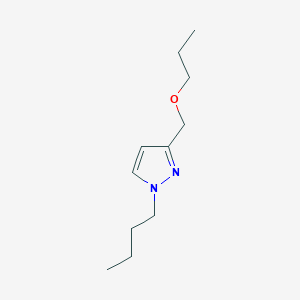
![Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone](/img/structure/B2523678.png)
